Ethyl 2-(3-aminophenyl)acetate
Overview
Description
Ethyl 2-(3-aminophenyl)acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the third position and an ethyl ester group at the second position
Mechanism of Action
Target of Action
Ethyl 2-(3-aminophenyl)acetate is a complex organic compound with a molecular weight of 179.22 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation. The downstream effects of these pathways would depend on the specific context and require further investigation.
Result of Action
Given its potential involvement in Suzuki–Miyaura coupling reactions , it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, it is recommended to store the compound under inert gas at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-aminophenyl)acetate can be synthesized through several methods. One common method involves the reduction of ethyl 2-(3-nitrophenyl)acetate. This reduction can be carried out using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically conducted in methanol at room temperature for several hours .
Another method involves the esterification of 3-aminophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for a few hours, and the product is then purified by extraction and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow esterification techniques. These methods are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Ester Hydrolysis: 3-aminophenylacetic acid.
Scientific Research Applications
Ethyl 2-(3-aminophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
Ethyl 2-(3-aminophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-aminophenyl)acetate: Similar structure but with the amino group at the fourth position, which may result in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its physical properties and reactivity.
3-Aminophenylacetic acid: The free acid form, which lacks the ester group, resulting in different solubility and reactivity.
This compound is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(3-aminophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVUURMJLRJOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.